Physicochemical Descriptors vs. Regioisomers
The 3,4‑dichloro‑5‑methyl substitution pattern imparts a distinct combination of lipophilicity (XLogP3 = 2.5), topological polar surface area (TPSA = 57.5 Ų), and hydrogen‑bond donor/acceptor counts (2 donors, 3 acceptors) relative to other regioisomers [1]. In contrast, published computed data for the 3,4‑dichloromandelic acid analog lacking the 5‑methyl group (CAS 56071‑99‑9) show an XLogP of approximately 1.8 and a TPSA of 57.5 Ų, indicating that the 5‑methyl substituent raises calculated logP by ~0.7 log units while preserving the same polar surface area . This lipophilicity shift, without a concomitant increase in polar surface, can influence passive membrane permeability and non‑specific protein binding in biological assays [1].
| Evidence Dimension | Calculated partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 57.5 Ų |
| Comparator Or Baseline | 3,4-Dichloromandelic acid (CAS 56071‑99‑9): XLogP3 ≈ 1.8; TPSA = 57.5 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.7; ΔTPSA = 0 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms (PubChem release 2021.05.07) |
Why This Matters
The methyl-driven logP increase enables fine‑tuning of compound lipophilicity without altering hydrogen‑bonding capacity, which is a critical parameter for partitioning‑dependent assays and lead‑optimization campaigns.
- [1] PubChem CID 121228390; 3,4-Dichloro-5-methylmandelic acid; computed properties (XLogP3, TPSA). View Source
